![molecular formula C14H22N2O4S B3937630 N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3937630.png)
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide
Overview
Description
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide, also known as NMS-873, is a small molecule inhibitor of the ATPase VCP/p97. This molecule has gained a lot of attention in recent years due to its potential therapeutic applications in various diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide inhibits the ATPase activity of VCP/p97, which is involved in the degradation of misfolded proteins. This leads to the accumulation of misfolded proteins and the activation of the UPR. The UPR then leads to the degradation of misfolded proteins and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide induces ER stress and activates the UPR, leading to the degradation of misfolded proteins and the inhibition of cell proliferation. In neuronal cells, N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide inhibits the accumulation of misfolded proteins and prevents neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide is its specificity for VCP/p97. This allows for targeted inhibition of this protein and minimizes off-target effects. However, one limitation of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are a number of future directions for research on N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide. One area of research is the development of more soluble analogs of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide that can be used in a wider range of lab experiments. Another area of research is the investigation of the potential therapeutic applications of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide in other diseases such as cystic fibrosis and Huntington's disease. Finally, future research could focus on the development of more potent inhibitors of VCP/p97 that could have even greater therapeutic potential.
Scientific Research Applications
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. Studies have shown that N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide inhibits the growth of cancer cells by inducing ER stress and activating the unfolded protein response (UPR). This leads to the degradation of misfolded proteins and the inhibition of cell proliferation.
In addition to cancer, N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide has also been studied for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Studies have shown that N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide inhibits the accumulation of misfolded proteins in neuronal cells and prevents neuronal cell death.
properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-9(2)14(10(3)4)15-21(19,20)12-7-6-11(5)13(8-12)16(17)18/h6-10,14-15H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHNOKPVJRROBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C(C)C)C(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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